molecular formula C11H16N6O2 B7067175 N,N-dimethyl-5-[1-(oxan-4-yl)triazol-4-yl]-1,2,4-oxadiazol-3-amine

N,N-dimethyl-5-[1-(oxan-4-yl)triazol-4-yl]-1,2,4-oxadiazol-3-amine

Cat. No.: B7067175
M. Wt: 264.28 g/mol
InChI Key: AAEIZLPYOMWDRT-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-[1-(oxan-4-yl)triazol-4-yl]-1,2,4-oxadiazol-3-amine is a complex organic compound featuring a triazole ring, an oxadiazole ring, and an oxane (tetrahydropyran) moiety

Properties

IUPAC Name

N,N-dimethyl-5-[1-(oxan-4-yl)triazol-4-yl]-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2/c1-16(2)11-12-10(19-14-11)9-7-17(15-13-9)8-3-5-18-6-4-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEIZLPYOMWDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)C2=CN(N=N2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-[1-(oxan-4-yl)triazol-4-yl]-1,2,4-oxadiazol-3-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).

    Oxadiazole Ring Formation: This step usually involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.

    Introduction of the Oxane Moiety: The oxane ring can be introduced via nucleophilic substitution reactions or through ring-closing metathesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and oxadiazole rings.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted oxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, N,N-dimethyl-5-[1-(oxan-4-yl)triazol-4-yl]-1,2,4-oxadiazol-3-amine can be used as a probe to study enzyme interactions and cellular pathways due to its potential bioactivity.

Medicine

The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors. Its triazole and oxadiazole rings are known to interact with biological targets effectively.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N,N-dimethyl-5-[1-(oxan-4-yl)triazol-4-yl]-1,2,4-oxadiazol-3-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The oxane ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-5-[1-(tetrahydrofuran-4-yl)triazol-4-yl]-1,2,4-oxadiazol-3-amine: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.

    N,N-dimethyl-5-[1-(pyran-4-yl)triazol-4-yl]-1,2,4-oxadiazol-3-amine: Contains a pyran ring instead of an oxane ring.

Uniqueness

N,N-dimethyl-5-[1-(oxan-4-yl)triazol-4-yl]-1,2,4-oxadiazol-3-amine is unique due to the presence of the oxane ring, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of stability and interaction with biological targets compared to similar compounds.

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